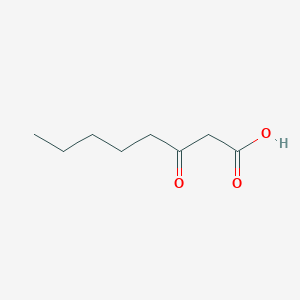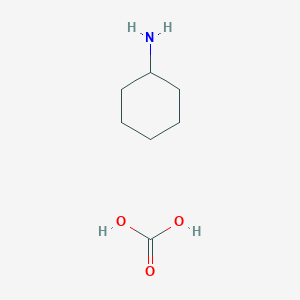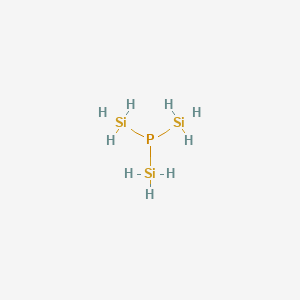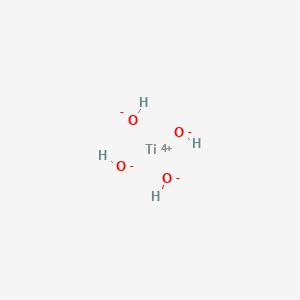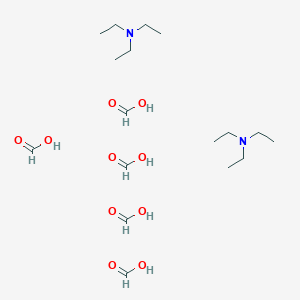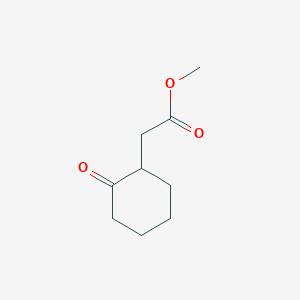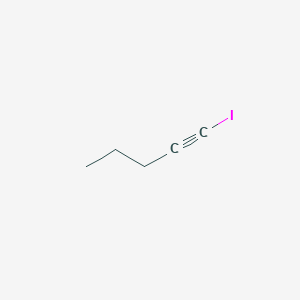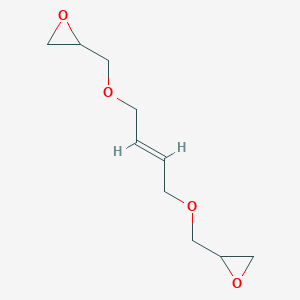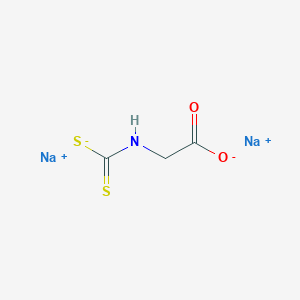
Disodium;2-(sulfidocarbothioylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-(sulfidocarbothioylamino)acetate, also known as Dithiothreitol (DTT), is a reducing agent used in biochemistry and molecular biology. It is a small molecule that is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is widely used in protein structure studies, enzymology, and other biochemical applications.
Mécanisme D'action
DTT works by breaking disulfide bonds in proteins and peptides. Disulfide bonds are covalent bonds between two cysteine residues in a protein. These bonds are important for protein stability and function, but they can also interfere with protein analysis. DTT reduces the disulfide bonds, breaking them apart and making the protein more accessible for further analysis.
Effets Biochimiques Et Physiologiques
DTT has no known physiological effects in humans. It is not used as a drug or medication. In biochemical applications, DTT can affect the activity and stability of proteins. It can also interfere with some assays and experiments, so it is important to use it carefully and appropriately.
Avantages Et Limitations Des Expériences En Laboratoire
DTT is a widely used reducing agent in biochemistry and molecular biology. Its main advantage is its ability to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is also relatively inexpensive and easy to use. However, DTT can interfere with some assays and experiments, so it is important to use it carefully and appropriately. It is also important to note that DTT is not stable in solution and can degrade over time, so fresh solutions should be prepared for each experiment.
Orientations Futures
There are several potential future directions for research involving DTT. One area of interest is the development of new reducing agents that are more stable and have fewer side effects than DTT. Another area of interest is the development of new assays and techniques that can be used to study proteins and peptides without the need for reducing agents like DTT. Finally, there is ongoing research into the mechanisms of protein folding and stability, which could lead to new insights into the role of disulfide bonds and the use of reducing agents like DTT in protein analysis.
Méthodes De Synthèse
DTT can be synthesized by reacting thioacetic acid with sodium hydroxide, followed by the addition of hydrogen sulfide gas. The reaction results in the formation of DTT, which can be purified by recrystallization.
Applications De Recherche Scientifique
DTT is a widely used reducing agent in biochemistry and molecular biology. It is used to break disulfide bonds in proteins and peptides, making them more accessible for further analysis. DTT is used in protein structure studies, enzymology, and other biochemical applications. It is also used in the preparation of DNA samples for sequencing and other molecular biology techniques.
Propriétés
Numéro CAS |
10387-36-7 |
|---|---|
Nom du produit |
Disodium;2-(sulfidocarbothioylamino)acetate |
Formule moléculaire |
C3H3NNa2O2S2 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
disodium;2-(sulfidocarbothioylamino)acetate |
InChI |
InChI=1S/C3H5NO2S2.2Na/c5-2(6)1-4-3(7)8;;/h1H2,(H,5,6)(H2,4,7,8);;/q;2*+1/p-2 |
Clé InChI |
OJNKHIIGHSZLRH-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
SMILES canonique |
C(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



